Hyoscyamine sulphate

Overview

Description

Hyoscyamine sulfate is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna . It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid . Hyoscyamine is sometimes used to reduce tremors and rigid muscles in people with symptoms of Parkinson’s disease .

Synthesis Analysis

The synthesis of hyoscyamine involves a shared biosynthetic pathway responsible for its production in the three HS-producing species . The pathway involves a high level of gene collinearity related to HS synthesis across the family in both types of species . By introducing gain-of-function and loss-of-function mutations at key sites, the reduced/lost or re-activated functions of critical genes involved in HS synthesis in both types of species have been confirmed .

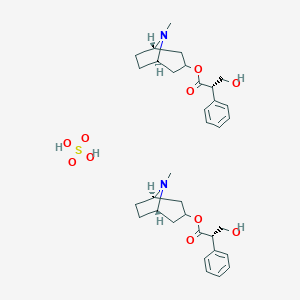

Molecular Structure Analysis

The molecular formula of hyoscyamine sulfate is C17H25NO7S . The crystal structure of hyoscyamine sulfate monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .

Chemical Reactions Analysis

Hyoscyamine 6β-hydroxylase (H6H) is an α-ketoglutarate dependent mononuclear nonheme iron enzyme that catalyzes C6-hydroxylation of hyoscyamine and oxidative cyclization of the resulting product to give the oxirane natural product scopolamine .

Physical And Chemical Properties Analysis

Hyoscyamine sulfate has a molecular weight of 387.4 g/mol . It is a toxic solid with a melting point of >200°C . It is very soluble in water and sparingly soluble or soluble in ethanol (96 percent) .

Scientific Research Applications

1. Elicitation of Hyoscyamine Production in Datura stramonium L. Plants Using Tobamoviruses

- Summary of Application : Hyoscyamine is produced by hairy root cultures in vitro derived from native plants or plants with the genetically modified biosynthetic pathway for hyoscyamine. A common procedure is extraction from cultivated plants. Elicitors for increased production can be used in both cases .

- Methods of Application : D. stramonium plants grown in soil were artificially infected with the tobamoviruses Pepper mild mottle virus (PMMoV), Tomato mosaic virus (ToMV), and Tobacco mosaic virus (TMV). The content of hyoscyamine was compared between capsules and roots of infected and non-infected plants .

- Results or Outcomes : Elicitation increased the content of hyoscyamine in capsules 1.23–2.34 times, compared to the control. The most effective viruses were PMMoV and ToMV (isolate PV143), which increased content to above 19 mg/g of fresh weight of a capsule. Elicited plants contained 5.41–16.54 times more hyoscyamine in roots compared to non-elicited plants. The most effective elicitor was ToMV SL-1, which raised production above 20 mg/g fresh weight of roots .

2. Viral inhibitory potential of hyoscyamine in Japanese encephalitis virus–infected embryonated chicken eggs

- Summary of Application : The antiviral effect of hyoscyamine against Japanese encephalitis virus (JEV) and its immunomodulatory activity in embryonated chicken eggs were investigated .

- Methods of Application : Embryonated chicken eggs were pretreated with hyoscyamine sulphate, and the viral load in both chorioallantoic membrane (CAM) and brain tissues was measured at 48 and 96 hours postinfection .

- Results or Outcomes : Pretreatment with hyoscyamine sulphate resulted in a significant decrease in the viral load in both CAM and brain tissues at 48 and 96 hours postinfection. Embryonated eggs pretreated with hyoscyamine sulphate showed upregulation of Toll-like receptor 3 (TLR3), TLR7, TLR8, interleukin 4 (IL-4), and IL-10 as well as interferons and regulatory factors. Hyoscyamine sulphate was also found to cause significant downregulation of TLR4 .

3. Enhanced Production of Hyoscyamine and Scopolamine from Genetically Transformed Root Culture of Hyoscyamus reticulatus L. Elicited by Iron Oxide Nanoparticles

- Summary of Application : The use of hairy root cultures has focused significant attention on production of important metabolites such as stable tropane alkaloid production . Elicitation is an effective approach to induce secondary metabolite biosynthetic pathways .

- Methods of Application : Hairy roots were derived from cotyledon explants inoculated with Agrobacterium rhizogenes and elicited by iron oxide nanoparticles (FeNPs) at different concentrations for different exposure times .

- Results or Outcomes : The highest hyoscyamine and scopolamine production (about fivefold increase over the control) was achieved with 900 and 450 mg L −1 FeNPs at 24 and 48 h of exposure time, respectively .

4. Medical Uses of Hyoscyamine

- Summary of Application : Hyoscyamine is used to provide symptomatic relief of spasms caused by various lower abdominal and bladder disorders including peptic ulcers, irritable bowel syndrome, diverticulitis, pancreatitis, colic, and interstitial cystitis . It has also been used to relieve some heart problems, control some of the symptoms of Parkinson’s disease, as well as for control of abnormal respiratory symptoms and "hyper-mucus secretions" in patients with lung disease .

- Methods of Application : Hyoscyamine is administered by mouth or injection .

- Results or Outcomes : When combined with opioids it increases the level of analgesia (pain relief) obtained .

5. Control of Gastric Secretion and Visceral Spasm

- Summary of Application : Hyoscyamine sulphate tablets are effective as adjunctive therapy in the treatment of peptic ulcer. They can also be used to control gastric secretion, visceral spasm and hypermotility in spastic conditions .

- Methods of Application : Hyoscyamine is administered by mouth or injection .

- Results or Outcomes : The use of Hyoscyamine can help control the symptoms of peptic ulcers and other spastic conditions .

6. Pain Control for Neuropathic Pain, Chronic Pain and Palliative Care

- Summary of Application : Hyoscyamine is also useful in pain control for neuropathic pain, chronic pain and palliative care — “comfort care” — for those with intractable pain from treatment resistant, untreatable, and incurable diseases .

- Methods of Application : When combined with opioids it increases the level of analgesia (pain relief) obtained .

- Results or Outcomes : Several mechanisms are thought to contribute to this effect. The closely related drugs atropine and hyoscine and other members of the anticholinergic drug group like cyclobenzaprine, trihexyphenidyl, and orphenadrine are also used for this purpose .

Safety And Hazards

Hyoscyamine sulfate should not be breathed in as dust, fume, gas, mist, vapors, or spray . It should be handled with care, avoiding contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and respiratory protection should be worn . Unused hyoscyamine should be disposed of in a way that children, other people, and pets cannot get to them .

properties

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13-,14+,15?,16-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBWAPHTEJGALG-LFQBMQRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001341118 | |

| Record name | Hyoscyamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levsinex | |

CAS RN |

620-61-1 | |

| Record name | Hyoscyamine Sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hyoscyamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOSCYAMINE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB570Z127K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

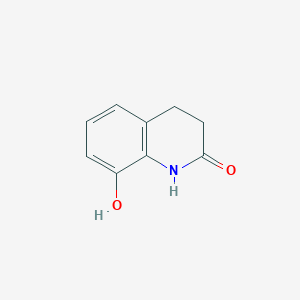

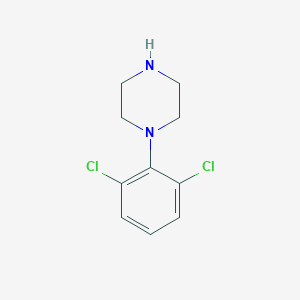

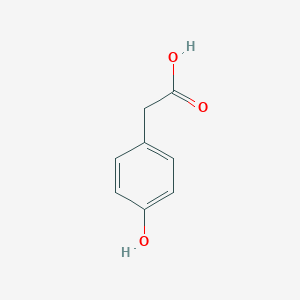

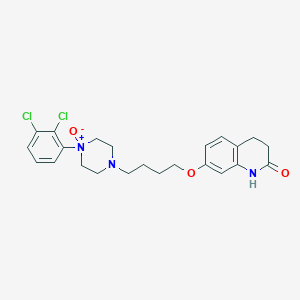

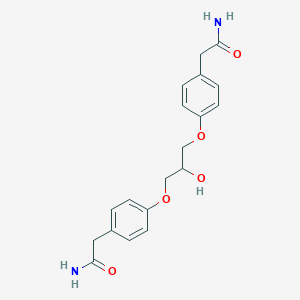

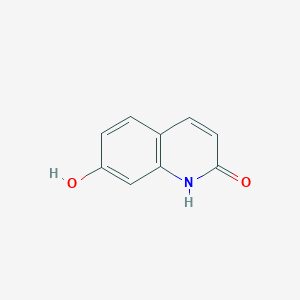

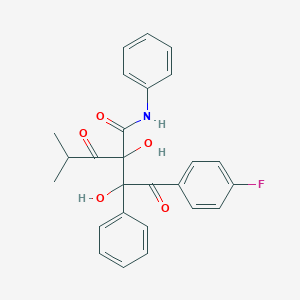

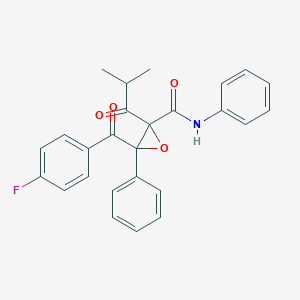

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

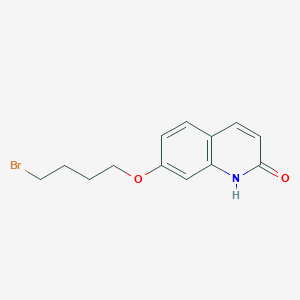

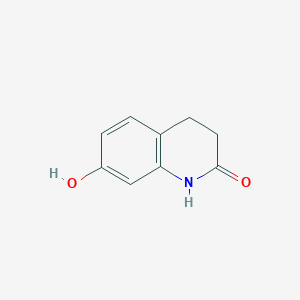

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)